2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
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Overview
Description
2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by its unique structure, which includes a cyclohexyl group, a methyl group, and a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with 3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-2,3-dione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: Researchers investigate the compound’s effects on cellular processes and its potential as a tool for studying biological mechanisms.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various cellular pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to bind to these targets is attributed to its unique structural features, which allow for specific interactions with the active sites of the enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyridine family, known for its CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar core structure, also studied for its potential therapeutic applications.
Uniqueness
2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group and the tetrahydro structure contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H21N3O |
---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
2-cyclohexyl-5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C13H21N3O/c1-9-7-11-12(14-8-9)15-16(13(11)17)10-5-3-2-4-6-10/h9-10,14-15H,2-8H2,1H3 |
InChI Key |
OLCZRLDDYIVMRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(NC1)NN(C2=O)C3CCCCC3 |
Origin of Product |
United States |
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